Exact Mass & Molecular Weight: Precise Identity Marker vs. Regioisomeric Alternatives
The target compound exhibits a monoisotopic exact mass of 177.04000 Da and a molecular weight of 177.12362 Da (C₅H₃N₇O) . In contrast, the isomeric 1,2,4-triazolo[1,5-a]pyrimidin-7-ol scaffold (e.g., 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol) has a molecular formula of C₆H₆N₄O, delivering an exact mass of 150.05416 Da and a molecular weight of 150.14 Da [1]. The mass difference of approximately 27 Da reflects the additional nitrogen atoms embedded in the tricyclic core of the target compound, providing a high-confidence identity discrimination by high-resolution mass spectrometry (HRMS) that prevents misidentification with simpler triazolo-pyrimidine regioisomers.
| Evidence Dimension | Monoisotopic exact mass (Da) |
|---|---|
| Target Compound Data | 177.04000 Da (C₅H₃N₇O) |
| Comparator Or Baseline | 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol: 150.05416 Da (C₆H₆N₄O) |
| Quantified Difference | Δ = +26.98584 Da (≈27 Da) |
| Conditions | Calculated exact mass based on molecular formula; HRMS analysis context. |
Why This Matters
This allows unambiguous identity confirmation via HRMS, critical for procurement quality control and preventing substitution errors with superficially similar triazolo-pyrimidine scaffolds.
- [1] PubChem. Compound Summary for 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol. https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-1-2-4-triazolo-1-5-a-pyrimidin-7-ol (accessed 2026-05-10). View Source
